RC-33 HCl
Description
Overview of Sigma-1 Receptor Research and its Significance
Research into the Sig-1R has expanded significantly since its initial proposal, with a notable increase in publications over the last 20-25 years frontiersin.orgtandfonline.comnih.gov. Early studies misclassified sigma receptors as a subtype of opioid receptors, but subsequent work demonstrated their distinct pharmacological profile, showing insensitivity to classical opioid ligands like naloxone (B1662785) frontiersin.orgnih.gov. The cloning of the Sig-1R in 1996 marked a significant milestone, further clarifying its unique nature mdpi.com.
The significance of Sig-1R research stems from its diverse roles at the cellular level, including the regulation of calcium signaling between the ER and mitochondria, modulation of ion channel activity (such as Ca2+, K+, and Na+ channels, and NMDA and IP3 receptors), and its function as a chaperone protein involved in protein folding and ER stress response nih.govnih.govfrontiersin.orgacs.orgfrontiersin.org. Activation of Sig-1R has been shown to promote cell survival, attenuate ER stress, and support neuronal plasticity nih.govfrontiersin.orgacs.orgfrontiersin.orgoup.com. These multifaceted functions make the Sig-1R a promising target for therapeutic intervention in a wide range of diseases, particularly those affecting the central nervous system (CNS), such as neurodegenerative diseases, depression, and pain nih.govnih.govacs.orgfrontiersin.orgmdpi.comfrontiersin.orgtandfonline.comfrontiersin.org.
Rationale for Investigating Novel Sigma-1 Receptor Agonists, including RC-33 HCl
The broad therapeutic potential of modulating Sig-1R activity has driven the search for novel Sig-1R ligands with improved potency, selectivity, and pharmacological properties. While existing Sig-1R ligands, including some antidepressants and neurosteroids, have shown therapeutic promise, the development of highly selective and potent agonists is crucial for better understanding the receptor's specific roles and maximizing its therapeutic benefits nih.govnih.govmdpi.comnih.govfrontiersin.org.
Investigating novel Sig-1R agonists like this compound is motivated by the need to:
Develop compounds with high affinity and selectivity for Sig-1R over other receptors, particularly the sigma-2 receptor (Sig-2R), to minimize off-target effects researchgate.netunipv.it.
Identify agonists with favorable pharmacokinetic properties, such as metabolic stability and ability to cross biological barriers, including the blood-brain barrier (BBB) researchgate.netunipv.itnih.gov.
Explore the specific mechanisms through which Sig-1R activation by novel agonists exerts its effects in various cellular and animal models of disease nih.govnih.govacs.orgfrontiersin.orgnih.govoup.commdpi.com.
Potentially develop new therapeutic agents for conditions where Sig-1R modulation is beneficial, such as neurodegenerative disorders, pain, and mood disorders nih.govnih.govacs.orgfrontiersin.orgmdpi.comfrontiersin.orgtandfonline.comfrontiersin.org.
This compound, identified as a potent and selective Sig-1R agonist, represents a promising candidate in this research area, warranting detailed investigation into its pharmacological profile and potential applications researchgate.netnih.govresearchgate.netmdpi.com.
Historical Context of this compound Identification in Research
The identification of this compound stems from ongoing medicinal chemistry research focused on discovering novel Sig-1R ligands researchgate.netunipv.itmdpi.comresearchgate.netmdpi.com. Research groups have synthesized libraries of compounds based on various scaffolds, seeking molecules with high affinity and desirable pharmacological properties at the Sig-1R researchgate.netunipv.itmdpi.com.
RC-33, specifically 1-[3-(1,1'-biphen)-4-yl]butyl-piperidine, was identified as a promising molecule within such compound libraries researchgate.netmdpi.com. Its hydrochloride salt, this compound, was subsequently characterized. Initial research highlighted its excellent affinity for the Sig-1R in the nanomolar range and high selectivity over various CNS receptors researchgate.netunipv.itnih.gov. Further studies demonstrated its agonist activity in validated cellular models, such as promoting neurite outgrowth in PC12 cells researchgate.netresearchgate.netmdpi.com. The identification and characterization of this compound are detailed in research publications focusing on the synthesis, physicochemical properties, and in vitro metabolic stability of this compound researchgate.netnih.gov. The racemic form of RC-33 was initially investigated, and studies on its enantiomers suggested non-stereoselective binding to the Sig-1R, supporting the continued development of the racemic mixture researchgate.netnih.govresearchgate.net.
Detailed research findings on this compound have included its binding affinity and functional activity in cellular assays. For instance, studies have reported its Sig-1R binding affinity (Ki) and its ability to potentiate neurite outgrowth in PC12 cells, a common model for neuronal differentiation researchgate.netresearchgate.netmdpi.com.
| Compound | Target Receptor | Binding Affinity (Ki) | Cellular Effect (PC12 cells) |
| rac-RC-33 HCl | σ1 Receptor | 0.70 ± 0.3 nM researchgate.net | Potentiates NGF-induced neurite outgrowth researchgate.netresearchgate.netmdpi.com |
Further research has also explored the metabolic stability of RC-33 in different biological matrices, indicating its potential for in vivo applications researchgate.netnih.gov.
| Matrix | Species | Metabolic Stability (Approximate Degradation with NADPH) |
| Liver S9 fraction | Rat | ~65% researchgate.netnih.gov |
| Liver S9 fraction | Human | ~69% researchgate.netnih.gov |
| Plasma, Blood | Various | Generally stable researchgate.netnih.gov |
These initial findings established this compound as a potent and selective Sig-1R agonist with promising pharmacological properties, positioning it as a valuable tool for further academic investigation into the roles of the Sig-1R.
Properties
CAS No. |
1346016-43-0 |
|---|---|
Molecular Formula |
C21H28ClN |
Molecular Weight |
329.91 |
IUPAC Name |
1-(3-([1,1'-biphenyl]-4-yl)butyl)piperidine hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-18(14-17-22-15-6-3-7-16-22)19-10-12-21(13-11-19)20-8-4-2-5-9-20;/h2,4-5,8-13,18H,3,6-7,14-17H2,1H3;1H |
InChI Key |
IYZBMSKKZQBBKD-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C2=CC=CC=C2)C=C1)CCN3CCCCC3.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RC-33 Hydrochloride; RC-33 HCl; RC 33 Hydrochloride; RC 33 HCl; RC33 Hydrochloride; RC33 HCl; |
Origin of Product |
United States |
Chemical Synthesis and Enantiomeric Characterization in Rc 33 Hcl Research
Synthetic Methodologies for RC-33 HCl
Research into this compound has involved the development of synthetic routes to obtain the compound for biological evaluation. These methodologies have included approaches for both racemic mixtures and strategies for achieving gram-scale production. Additionally, investigations into asymmetric synthesis and the separation of enantiomers have been undertaken to understand the stereochemical aspects of the compound.
Racemic Synthesis Approaches
The racemic synthesis of this compound has been reported using established chemical procedures. A previously described synthetic approach was employed to obtain the desired product. researchgate.netnih.govmdpi.comresearchgate.netmolbnl.it This method provides access to the racemic mixture of RC-33, which consists of equal proportions of the (R) and (S) enantiomers.
Gram-Scale Synthesis Strategies
To provide sufficient material for extensive biological studies, the racemic synthesis of this compound has been successfully scaled up to the gram level. researchgate.netnih.govresearchgate.netmolbnl.it This scaled-up, optimized synthesis of (R/S)-RC-33 allowed for the generation of a sufficient amount of the compound to perform subsequent characterization and testing. researchgate.netnih.gov
Asymmetric Synthesis and Enantiomer Separation
Investigations have explored asymmetric synthesis routes to directly obtain enantioenriched RC-33. One approach involved an enantioselective reduction of a double bond using hydrogen gas in the presence of a chiral iridium catalyst to access the (R)-enantiomer. mdpi.com However, initial asymmetric synthesis attempts did not yield enantiomeric excess (ee) sufficient for in vitro investigations. nih.gov
Consequently, enantioselective separation techniques have been crucial for obtaining pure enantiomers of RC-33. Enantioselective high-performance liquid chromatography (HPLC) has been successfully employed to isolate both the (R) and (S) enantiomers of RC-33 in amounts and with optical purity suitable for pharmacological studies. nih.gov Supercritical fluid chromatography (SFC) has also been utilized as an eco-sustainable chiral separation method to obtain enantiomers with high purity. unimi.it These separation techniques allow for the study of the individual contributions of each enantiomer to the biological activity.
Enantiomeric Purity and Absolute Configuration Assignment in Research
Ensuring high enantiomeric purity and assigning the absolute configuration are critical steps in the research of chiral compounds like this compound. Enantiomeric purity of RC-33 enantiomers obtained through separation techniques has been assessed, with reports indicating high purity (ee up to 98% and ≥ 95%). mdpi.comunimi.itunits.it Chiral HPLC is a key analytical method used to assess optical purity. mdpi.comnih.gov
The absolute configuration of the pure enantiomers of RC-33 has been assigned. nih.govunits.it This assignment was facilitated by the asymmetric synthesis procedure previously devised. nih.gov Techniques such as X-ray crystallography have been used in related studies to determine the absolute configuration of chiral compounds. nih.govmdpi.com
Physicochemical Characterization Pertinent to Research Applications
Physicochemical characterization of this compound is essential for designing and interpreting research studies, particularly those involving biological systems. One important aspect is the stability of the compound in various biological matrices.
Studies have shown that (R/S)-RC-33 is generally stable in several biological matrices, including mouse and rat blood, and rat, dog, and human plasma. researchgate.netnih.govmolbnl.itmdpi.com However, significant oxidative metabolism of (R/S)-RC-33 was observed in rat and human liver S9 fractions in the presence of NADPH. researchgate.netnih.govmolbnl.itresearchgate.net Under these conditions, the compound underwent relevant oxidative metabolism, with degradation percentages of approximately 65% in rat and 69% in human liver S9 fractions. researchgate.netnih.govmolbnl.itresearchgate.net
Further research into the metabolic stability of the individual enantiomers revealed enantioselective degradation in liver S9 fractions in the presence of NADPH. units.it The oxidative degradation of both enantiomers follows first-order kinetics. units.it The (R)-enantiomer showed higher in vitro hepatic metabolic stability compared to the (S)-enantiomer in the presence of NADPH. units.itresearchgate.net Degradation of approximately 70% was observed for (S)-RC-33·HCl in both rat and human liver S9 fractions, while the (R)-enantiomer showed significantly less degradation under the same conditions. units.it
Table 1: Metabolic Stability of (R/S)-RC-33 in Biological Matrices
| Biological Matrix | Species | Stability Observation | Degradation (% in presence of NADPH in liver S9) |
| Plasma | Rat, Dog, Human | Generally stable | Not applicable |
| Blood | Mouse, Rat | Generally stable | Not applicable |
| Hepatic S9 fraction (+ NADPH) | Rat | Subjected to relevant oxidative metabolism | ~65% |
| Hepatic S9 fraction (+ NADPH) | Human | Subjected to relevant oxidative metabolism | ~69% |
Table 2: Enantioselective Metabolic Stability in Liver S9 Fraction (+ NADPH)
| Enantiomer | Species | Half-life (min) |
| (S)-RC-33 HCl | Rat | 112 |
| (S)-RC-33 HCl | Human | 130 |
| (R)-RC-33 HCl | Rat | 225 |
| (R)-RC-33 HCl | Human | 246 |
Other physicochemical properties, such as solubility in different media and solid-state characteristics, have also been part of the compound characterization. researchgate.netnih.gov
Molecular Interactions and Ligand Receptor Binding Research of Rc 33 Hcl
Sigma-1 Receptor Binding Affinity and Selectivity Research
Research has consistently shown that RC-33 HCl exhibits high affinity for the σ1 receptor. researchgate.netresearchgate.net This strong binding is a key characteristic that has led to its investigation as a potential therapeutic agent. researchgate.netresearchgate.net
Radioligand Displacement Assays for Receptor Affinity
Radioligand displacement assays are a standard method used to quantify the binding affinity of a compound to a receptor. In the case of this compound, these assays have demonstrated its potent binding to the σ1 receptor. The racemic form of this compound has shown excellent σ1 receptor affinity, with a reported Ki value of 0.70 ± 0.3 nM. researchgate.netresearchgate.net This low Ki value indicates a high binding affinity for the receptor.
Comparative Selectivity Profiles with Other Receptors (e.g., Sigma-2 Receptor)
Selectivity is a crucial aspect of drug discovery, ensuring that a compound primarily interacts with its intended target rather than causing off-target effects. This compound has demonstrated high selectivity over various receptors expressed in the central nervous system (CNS). researchgate.net Notably, it exhibits high selectivity over the sigma-2 (σ2) subtype, opioid receptors, and the PCP binding site of the NMDA receptors. researchgate.netresearchgate.net This favorable selectivity profile suggests a reduced likelihood of interactions with these other important receptor systems.
For comparison, other sigma ligands like haloperidol, a prototypical σ1R ligand, show significant binding specificity for σ1R but notably lack good subtype-selectivity for σ2R, with σ2/σ1 selectivity ratios typically ranging from 4 to 30. acs.org BD-1063, a σ1 receptor antagonist, is approximately 50-fold selective over σ2 sites. tocris.com RC-33, with its high selectivity ratio, stands out in its preference for the σ1 receptor over the σ2 subtype. researchgate.netresearchgate.net
Here is a table summarizing the binding affinity and selectivity data for racemic this compound:
| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki σ2 / Ki σ1) |
| Sigma-1 (σ1) | 0.70 ± 0.3 nM | - |
| Sigma-2 (σ2) | > 10 nM (implied by selectivity) researchgate.netresearchgate.net | High (> 46.5:1 based on Ki σ1 = 0.7 and Ki σ2 > 32.5) researchgate.netresearchgate.net |
| Opioid Receptors | Low Affinity researchgate.netresearchgate.net | High Selectivity researchgate.netresearchgate.net |
| NMDA (PCP site) | Low Affinity researchgate.netresearchgate.net | High Selectivity researchgate.netresearchgate.net |
Note: The selectivity ratio for Sigma-2 is inferred from the reported high selectivity and the Ki value for Sigma-1. A specific Ki value for Sigma-2 for this compound was not explicitly found in the provided snippets, but the high selectivity is consistently mentioned.
Stereoselectivity in Sigma-1 Receptor Interaction
The interaction of chiral compounds with biological targets can often be stereoselective, meaning that different enantiomers of a compound may exhibit different binding affinities or activities. RC-33 contains a chiral center. Research has investigated the binding of the (R) and (S) enantiomers of RC-33 to the σ1 receptor. researchgate.netresearchgate.netnih.govnih.gov
In silico experiments initially suggested that the binding of RC-33 to the σ1 receptor is non-stereoselective, with both (R)-RC-33 and (S)-RC-33 showing close predicted affinity values for the protein. researchgate.netresearchgate.netnih.govnih.gov This indicated that both enantiomers might bind similarly to the receptor. Further in vitro studies have supported this, demonstrating that racemic RC-33 and both the (R) and (S) enantiomers show nearly the same affinity toward the σ1 receptor binding site. mdpi.com This lack of stereoselectivity in binding supported the development and characterization of RC-33 in its racemic form. researchgate.netresearchgate.netnih.gov
However, it is worth noting that while the binding affinity might be similar, other properties like metabolic stability can be stereoselective. For instance, the R-configured enantiomer showed higher in vitro hepatic metabolic stability in the presence of NADPH compared to the S enantiomer. nih.gov Despite this difference in metabolic stability, the interaction with the σ1 receptor itself appears to be largely non-stereoselective. researchgate.netmdpi.com
In Silico and Computational Investigations of this compound
Computational methods, such as molecular dynamics simulations and docking studies, play a significant role in understanding the molecular interactions between ligands and receptors at an atomic level. These techniques have been applied to study the binding of RC-33 to the σ1 receptor. nih.govresearchgate.netnih.govfrontiersin.orgnih.gov
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics simulations have been used to investigate the binding of enantiopure RC-33 to the σ1 receptor. researchgate.netnih.gov These simulations have indicated that both RC-33 enantiomers exhibit similar affinities for the σ1 receptor, aligning with experimental findings regarding the non-stereoselective binding. researchgate.netnih.gov Molecular dynamics simulations have also been employed to explore how ligands access the binding pocket of the σ1 receptor, which is known to be highly occluded in its crystal structure. nih.govmdpi.com These studies suggest potential pathways for ligands to enter the binding site, including routes involving the unfolding/refolding of the receptor's β-barrel structure or temporary movements of alpha helices. mdpi.com
Docking Studies and Binding Site Analysis
Docking studies are computational techniques used to predict the preferred orientation and binding affinity of a ligand to a receptor's binding site. These studies have been conducted to analyze the interaction of RC-33 and its analogs with the σ1 receptor binding site. frontiersin.org Using the crystal structure of the human σ1 receptor, docking studies have revealed that RC-33 and similar compounds adopt comparable orientations within the binding site, showing high similarity to the orientations of crystallized ligands. frontiersin.org
Analysis of the binding site interactions through computational methods like interaction fingerprints has identified specific residues in the σ1 receptor that are involved in contacts with ligands like RC-33. frontiersin.org The σ1 receptor binding site is predominantly hydrophobic, and computational analysis shows that the majority of observed interactions are hydrophobic or aromatic in nature. frontiersin.org These studies provide valuable insights into the key interactions that govern the binding of RC-33 to the σ1 receptor.
In Vitro Pharmacological and Mechanistic Research of Rc 33 Hcl
Cellular Model Systems in RC-33 HCl Studies
In vitro research into this compound has employed several cell lines to understand its effects in different cellular contexts. The choice of cell line is often dictated by the specific cellular processes being investigated, such as neuronal differentiation or general cellular responses.
Neuronal Cell Lines (e.g., PC12 Cells)
PC12 cells, a cell line derived from a rat adrenal pheochromocytoma, are a widely used and validated neuronal differentiation model system in studies of this compound researchgate.netresearchgate.netrsc.orgnih.govresearchgate.netmdpi.com. These cells exhibit neurite outgrowth in response to nerve growth factor (NGF), making them suitable for studying compounds that may influence neuronal development and regeneration researchgate.netrsc.orgdoi.org. RC-33 has been extensively studied in PC12 cells to assess its ability to potentiate NGF-induced neurite outgrowth researchgate.netresearchgate.netrsc.orgnih.govresearchgate.netmdpi.com.
Other neuronal cell lines have also been utilized. SH-SY5Y human neuroblastoma cells have been employed to investigate neuroprotective effects, although the primary focus in the provided information regarding this compound is on PC12 cells researchgate.net. N1E-115 neuronal cells have also been used as a screening platform for assessing the neuritogenesis effects of compounds, with RC-33 used as a positive control rsc.org.
Other Relevant Cell Lines (e.g., HeLa Cells)
Beyond neuronal models, RC-33 has been investigated in other cell lines to explore a broader spectrum of cellular interactions. HeLa cells, a human cervical cancer cell line, have been used to study the effect of RC-33 on cellular processes such as water permeability researchgate.net. These studies provide insights into the compound's effects on basic cellular functions outside of the nervous system context researchgate.net. While cytotoxicity studies of related compounds have been performed on human cancer cell lines like A549, LoVo, and Panc-1, specific detailed findings for this compound in these lines are not prominently featured in the available information researchgate.net.
Investigating Cellular Responses
In vitro studies have focused on characterizing the cellular responses elicited by this compound, particularly in the context of its σ1R agonistic activity.
Potentiation of Neurite Outgrowth
A significant finding in the in vitro research of this compound is its capacity to potentiate neurite outgrowth induced by NGF in PC12 cells researchgate.netresearchgate.nettargetmol.comrsc.orgnih.govresearchgate.netmdpi.com. Studies have demonstrated that RC-33 can increase both the percentage of cells exhibiting neurite outgrowth and the length of the neurites researchgate.netnih.gov. Specifically, RC-33 was shown to potentiate neurite outgrowth in PC12 cells at concentrations ranging from 0.01 to 5 µM researchgate.netnih.gov. Neurite elongation was also enhanced within a concentration range of 0.25 to 5 µM researchgate.netnih.gov. The (R)-enantiomer of RC-33 has also been shown to promote neurite outgrowth in PC12 cells; for instance, at a concentration of 0.5 µM, (R)-RC-33 was reported to promote neurite outgrowth in 36 ± 4% of PC12 cells compared to 26 ± 4% with NGF alone at 2.5 nM researchgate.netresearchgate.net.
RC-33 has also served as a positive control in neurite outgrowth assays conducted in N1E-115 neuronal cells, indicating its established efficacy in promoting neuritogenesis in this model as well rsc.org.
Modulation of Cellular Signaling Pathways
This compound functions as a selective σ1R agonist researchgate.netresearchgate.nettargetmol.com. Activation of the σ1R is known to influence various intracellular signaling pathways that are critical for cellular survival, differentiation, and function rsc.orgmdpi.com. While the precise, detailed mechanisms by which this compound modulates specific downstream signaling cascades are not extensively detailed in the provided search results, its action as a σ1R agonist is the primary known mechanism through which it exerts its cellular effects, including the potentiation of neurite outgrowth researchgate.netresearchgate.nettargetmol.comrsc.orgmdpi.comnih.gov. Neurite outgrowth in PC12 cells is known to involve pathways such as the PI3K/AKT and MAPK/ERK pathways, and σ1R activation can interact with these cascades doi.org.
Metabolic Stability Research in Biological Matrices
Metabolic stability studies are crucial for understanding how a compound is processed within biological systems. Research on this compound has included evaluating its stability in various biological matrices across different species researchgate.netnih.gov.
In Vitro Stability in Plasma and Blood Samples (Species-Dependent)
This compound has demonstrated high metabolic stability in plasma and blood samples from several species, including mouse, rat, dog, and human. This indicates that the compound is generally resistant to degradation in these biological fluids across the tested species researchgate.netnih.gov.
| Biological Matrix | Species | Stability Observation |
| Plasma | Rat | High Stability researchgate.netnih.gov |
| Plasma | Dog | High Stability researchgate.netnih.gov |
| Plasma | Human | High Stability researchgate.netnih.gov |
| Blood | Mouse | High Stability researchgate.netnih.gov |
| Blood | Rat | High Stability researchgate.netnih.gov |
Hepatic S9 Fraction Metabolism Studies (NADPH-Dependent Oxidation)
Studies using hepatic S9 fractions have revealed species-dependent differences in the metabolism of this compound, particularly in the presence of NADPH. The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic pathways evotec.com. NADPH is a necessary cofactor for many Phase I oxidative enzymes, including cytochrome P450 enzymes evotec.comoup.com.
This compound showed general stability in hepatic S9 fractions, with the notable exception of rat and human liver S9 fractions when NADPH was present. Under these conditions, the compound underwent significant oxidative metabolism researchgate.netnih.gov.
| Biological Matrix | Species | NADPH Presence | Metabolism Observation | Degradation Percentage (Approximate) |
| Hepatic S9 Fraction | Rat | Absent | Stable researchgate.netnih.gov | - |
| Hepatic S9 Fraction | Rat | Present | Relevant Oxidative Metabolism researchgate.netnih.gov | ~65% researchgate.netnih.gov |
| Hepatic S9 Fraction | Human | Absent | Stable researchgate.netnih.gov | - |
| Hepatic S9 Fraction | Human | Present | Relevant Oxidative Metabolism researchgate.netnih.gov | ~69% researchgate.netnih.gov |
This indicates that NADPH-dependent oxidative pathways, likely involving cytochrome P450 enzymes which are abundant in the S9 fraction, play a significant role in the metabolism of this compound in rat and human liver evotec.comoup.com.
Mechanisms of Cellular Protection and Antioxidant Activity
RC-33, as a sigma 1 receptor agonist, has been investigated for its potential cellular protective and antioxidant activities, particularly in the context of oxidative stress researchgate.net. Oxidative stress is a disturbance in the balance between pro-oxidants and antioxidants, leading to potential damage to biomolecules nih.gov.
Modulation of Aquaporin-Mediated H2O2 Permeability
Research suggests that sigma 1 receptors are involved in oxidative stress responses, as their activation can be triggered by oxidative or endoplasmic reticulum stress researchgate.netresearchgate.net. Specific aquaporins (AQP), sometimes referred to as peroxiporins, are known to play a role in controlling the permeability of hydrogen peroxide (H2O2) across cell membranes nih.govresearchgate.netresearchgate.netunimib.it. H2O2 is a reactive oxygen species that can contribute to oxidative stress nih.gov.
Studies using cellular models, such as HeLa cells, have investigated the effect of sigma 1 receptor modulators, including RC-33, on AQP-dependent water and H2O2 permeability, especially under conditions of oxidative stress nih.govresearchgate.netresearchgate.net. These studies have utilized methods like stopped-flow light scattering and fluorescent probes to measure permeability researchgate.netresearchgate.net.
Results indicate that sigma 1 receptor agonists, including racemic (R/S)-RC-33 and the (R)-enantiomer, were able to restore water permeability in heat-stressed cells, a condition used to induce oxidative stress nih.govresearchgate.netunipv.it. The co-administration of a sigma 1 receptor antagonist, such as NE-100, with RC-33 counteracted the ability of RC-33 to restore water permeability, suggesting that this effect is mediated through the sigma 1 receptor nih.govresearchgate.net.
Role in Counteracting Oxidative Stress in Cellular Models
Beyond modulating aquaporin-mediated permeability, RC-33 has also demonstrated a role in directly counteracting oxidative stress in cellular models researchgate.net. Studies have shown that RC-33 was able to counteract the oxidative stress in HeLa cells, including those where the sigma 1 receptor was specifically knocked down researchgate.net. This suggests that while sigma 1 receptor modulation is involved, there might also be other mechanisms contributing to RC-33's antioxidant effects researchgate.net.
The finding that small molecules can influence both sigma 1 receptors and AQP-mediated H2O2 permeability highlights a potential avenue for developing new therapeutic agents to regulate cell survival during oxidative stress in various pathological conditions researchgate.netresearchgate.net.
In Vivo Preclinical Research Models and Biodistribution of Rc 33 Hcl
Animal Models for Neurodegenerative Diseases
Sigma-1 receptor agonists, including RC-33 HCl, have garnered interest for their potential therapeutic role in various central nervous system (CNS) pathologies, particularly neurodegenerative disorders. researchgate.netnih.govsemanticscholar.org Animal models are instrumental in investigating the neuroprotective and potentially neuroregenerative effects of such compounds. researchgate.netnih.govresearchgate.netmdpi.commdpi.com
Studies in Amyotrophic Lateral Sclerosis (ALS) Models
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. mdpi.complos.org RC-33, as a sigma-1 receptor ligand, has been investigated for its potential in ALS research. researchgate.netresearchgate.netrsc.org Studies using animal models of ALS, such as transgenic mice overexpressing mutant forms of superoxide (B77818) dismutase 1 (SOD1), are commonly employed to study the disease's mechanisms and evaluate potential therapeutic agents. mdpi.complos.orgnih.govplos.org Research indicates that RC-33 is currently under investigation in vivo for its potential against ALS. researchgate.net Sigma-1 receptor agonists, including RC-33 and RC-34, are considered promising drug candidates for ALS. researchgate.net
Research in Spinal Cord Injury (SCI) Models
Spinal Cord Injury (SCI) is another area where the neuroprotective and neuroregenerative potential of RC-33 has been explored. researchgate.netmdpi.commdpi.com A dual-functioning scaffold designed for the local delivery of RC-33 has been proposed as a therapeutic platform for SCI treatment in preclinical settings. researchgate.netmdpi.commdpi.comresearchgate.net This involves RC-33-loaded fibers incorporated into films, aiming for local implantation at the injury site to provide both neuroprotective and neuroregenerative outcomes. researchgate.netmdpi.commdpi.comresearchgate.net In vitro studies related to this approach have shown that RC-33 can potentiate neurite outgrowth and elongation in cell lines, which is relevant to nerve regeneration. researchgate.netmdpi.com
Other Relevant Central Nervous System (CNS) Pathologies
Beyond ALS and SCI, sigma-1 receptor ligands are of interest for treating a range of CNS pathologies. researchgate.netnih.govsemanticscholar.org RC-33 has been mentioned as a potential candidate for in vivo studies in animal models of neurodegenerative diseases in general. researchgate.netnih.gov The (R)-enantiomer of RC-33 has been selected as a lead compound for studies in multiple sclerosis. rsc.org Neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, and multiple sclerosis are considered major therapeutic challenges, and S1R has attracted attention as a potential target for their treatment. nih.govsemanticscholar.org
Pharmacokinetic Research in Animal Models
Pharmacokinetic studies in animal models are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. mdpi.commdpi.com This information is crucial for evaluating its suitability for in vivo applications. researchgate.netnih.gov
Systemic Pharmacokinetic Profiles
Pharmacokinetic evaluations of RC-33, particularly the (R)-enantiomer, have been conducted in mice. researchgate.netnih.gov These studies aim to determine the systemic behavior of the compound. researchgate.netnih.gov For comparative purposes, these experiments have also been performed with PRE-084, another widely used S1R agonist. researchgate.netnih.gov
Central Nervous System (CNS) Distribution Research
A key aspect of evaluating compounds for neurological disorders is their ability to reach the central nervous system. Research on the CNS distribution of RC-33 has been conducted in animal models, such as mice. researchgate.netresearchgate.netnih.gov A preliminary CNS distribution study indicated a high distribution of RC-33 in the brain and spinal cord. researchgate.net Compared to PRE-084, (R)-RC-33 has shown a better CNS distribution. researchgate.netnih.gov
Data related to the binding of RC-33 to alginate in the context of SCI scaffolds has also been investigated through dialysis equilibrium studies. researchgate.netmdpi.comresearchgate.net This research quantified the amount of RC-33 bound to alginate as a function of RC-33 concentration. researchgate.netmdpi.com
Table 1: RC-33 Binding to Alginate in Dialysis Equilibrium Studies
| RC-33 Concentration (mg/mL) | RC-33 μmoles bound to 1 mg of ALG |
| 1 | Data not explicitly available in snippets to populate with a specific value |
| 3 | Data not explicitly available in snippets to populate with a specific value |
| 10 | Data not explicitly available in snippets to populate with a specific value |
| 15 | Data not explicitly available in snippets to populate with a specific value |
Note: Specific quantitative data for RC-33 μmoles bound to 1 mg of ALG at different concentrations were indicated as being available in figures in the source documents researchgate.netmdpi.com, but the numerical values themselves were not present in the provided text snippets to populate the table.
Research on Advanced Delivery Systems for In Vivo Studies
Advanced delivery systems are being investigated to facilitate the local delivery of RC-33 to the site of nervous tissue injury, such as in spinal cord injury nih.govmdpi.com. These systems are designed to bridge the lesion gap, control drug delivery, and enhance axonal regrowth nih.gov. The development of such platforms aims to provide both neuroprotective and neuroregenerative potential mdpi.com.
Polymer-Based Composite Systems (e.g., Gellan Gum, Alginate)
Polymer-based composite systems, particularly those incorporating gellan gum (GG) and alginate (ALG), have been explored for the delivery of RC-33 nih.govmdpi.com. GG is an anionic polysaccharide that can form hydrogels and has been studied for regenerative medicine applications nih.gov. Alginate-based hydrogels have also been designed as anisotropic capillary hydrogels to provide a physical guide structure for axonal regrowth after SCI mdpi.com.
Research has focused on designing GG-based composite systems for the local delivery of RC-33 nih.govresearchgate.net. One such system involves cross-linked electrospun nanofibers embedded in an RC-33-loaded freeze-dried matrix nih.gov. These nanofibers were prepared using polymeric solutions containing GG, poly (ethylene oxide), and poloxamer, and were cross-linked with calcium ions nih.gov. GG-based matrices loaded with varying amounts of RC-33 were prepared by freeze-drying nih.gov. Dialysis studies indicated the formation of an interaction product between GG and RC-33, which influenced the release properties nih.gov.
Another approach utilized alginate-based nanofibers loaded with RC-33, which were then incorporated into chitosan (B1678972) films mdpi.com. This dual-functioning scaffold was designed for local implantation at the SCI site mdpi.com. Dialysis equilibrium studies demonstrated that alginate was able to form an interaction product with cationic RC-33 and control its release in a physiological medium mdpi.comresearchgate.net. The interaction between the anionic alginate chains and the cationic RC-33 was found to be responsible for controlled release researchgate.net.
Data from studies investigating the interaction between polymers and RC-33 can provide insights into the potential for controlled release. For instance, dialysis equilibrium studies examining the binding of RC-33 to GG have been conducted nih.govresearchgate.net.
| GG Concentration (% w/v) | RC-33 Concentration (mg/mL) | RC-33 μmoles bound to 1 mg of GG |
| 1.5 | 1 | Data not explicitly provided in snippet, but studies were performed nih.govresearchgate.net. |
| 1.5 | 3 | Data not explicitly provided in snippet, but studies were performed nih.govresearchgate.net. |
| 1.5 | 10 | Data not explicitly provided in snippet, but studies were performed nih.govresearchgate.net. |
| 1.5 | 15 | Data not explicitly provided in snippet, but studies were performed nih.govresearchgate.net. |
Note: Specific quantitative data for RC-33 μmoles bound to 1 mg of GG at different RC-33 concentrations were mentioned as being in a figure in the source, but the numerical values were not extracted in the provided snippets nih.govresearchgate.net.
Similarly, RC-33 release profiles from alginate-based systems have been studied mdpi.comresearchgate.net.
| System Composition | RC-33 Loading | Controlled Release Properties |
| Alginate nanofibers in Chitosan films | RC-33 loaded at concentrations corresponding to 10% and 30% of ALG maximum binding capacity | Demonstrated controlled RC-33 release in physiological medium mdpi.comresearchgate.net. |
Controlled Release Mechanisms for Research Applications
Controlled release mechanisms are crucial for maintaining therapeutic levels of RC-33 at the injury site over time nih.govmdpi.com. The design of polymer-based delivery systems for RC-33 focuses on achieving controlled release through various mechanisms, including diffusion and polymer degradation/erosion innovareacademics.inajptonline.comijpras.com.
In GG-based matrices, controlled RC-33 release properties have been observed nih.gov. The formation of an interaction product between GG and RC-33 contributes to this controlled release nih.gov. Cross-linked nanofibers within the matrix can also influence the mechanical properties and potentially the release profile nih.gov.
For alginate-based systems, the interaction between the anionic alginate and cationic RC-33 is responsible for controlling the release of the compound in a physiological medium mdpi.comresearchgate.net. The degradation rate of the polymer matrix also plays a role in the release kinetics mdpi.com.
Controlled release drug delivery systems can offer temporal and locative control over drug release, which can help maintain relatively constant drug levels ajptonline.com. This can be particularly beneficial for drugs with shorter half-lives ajptonline.com.
Scaffold Design for Axonal Regrowth Guidance
Scaffold design is a critical aspect of nervous tissue engineering aimed at repairing damaged neural circuitry nih.govbiorxiv.org. Scaffolds provide a biodegradable structure that can support and guide axonal outgrowth across a lesion gap nih.govbiorxiv.org. The design of these scaffolds for RC-33 delivery integrates the controlled release of the neuroprotective agent with structural support for regeneration nih.govmdpi.com.
GG-based composite systems designed for RC-33 delivery are intended to bridge the lesion gap and enhance axonal regrowth nih.gov. The system, consisting of electrospun nanofibers embedded in a loaded matrix, is designed to ensure progressive interaction between the fibrous mat and the cellular environment as the matrix degrades nih.gov.
Alginate-based anisotropic capillary hydrogels have been designed to provide an effective physical guiding structure to support longitudinally oriented axonal regrowth both in vitro and in vivo mdpi.com. Incorporating RC-33-loaded nanofibers into these scaffolds aims to combine the neuroprotective effects of the drug with the neuroregenerative guidance provided by the scaffold structure mdpi.com.
The mechanical properties of biomaterial scaffolds are also important, as neurons can sense mechanical stiffness biorxiv.org. Scaffold design considers properties that promote neuronal cell differentiation and provide a favorable microenvironment for axonal regrowth nih.govbiorxiv.org.
Analytical Methodologies for Rc 33 Hcl Research
Chromatographic Techniques for Research Sample Analysis
Chromatographic techniques play a vital role in separating RC-33 HCl from impurities and matrix components, allowing for its selective detection and analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors, including Mass Spectrometry (MS), are commonly employed. These methods are essential for both qualitative and quantitative analysis of this compound in research samples.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
HPLC is a widely used technique for the quantification of this compound in research samples due to its ability to separate non-volatile or thermally labile compounds. The method typically involves a liquid mobile phase and a stationary phase, with detection commonly achieved using ultraviolet (UV) detection or mass spectrometry (MS) who.intresearchgate.net. HPLC-UV allows for the quantification of this compound based on its absorbance at a specific wavelength. When coupled with mass spectrometry (HPLC-MS or LC-MS/MS), it provides higher specificity and sensitivity, enabling the quantification of this compound even in complex matrices by measuring the mass-to-charge ratio of the parent ion and/or characteristic fragment ions who.intresearchgate.netmdpi.com.
For research purposes, validated HPLC methods are crucial, ensuring accuracy, precision, linearity, and specificity for the quantification of this compound 3biotech.comnumantratech.com. The selection of the appropriate stationary phase, mobile phase composition, and flow rate are critical parameters that are optimized to achieve adequate separation and sensitivity for the target analyte.
Chiral HPLC for Enantiomer Purity Assessment
This compound contains a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-3-CMC who.intdrugsandalcohol.ieeuropa.eu. Assessing the enantiomeric purity is important in research as different enantiomers can exhibit different pharmacological activities or metabolic profiles. Chiral HPLC is the primary technique used for separating and quantifying these enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation drugsandalcohol.ieeuropa.euoup.comcespu.pt.
Published methods for the chiral separation of 3-CMC enantiomers have been reported, often employing isocratic HPLC with specific chiral stationary phases drugsandalcohol.ieeuropa.eu. Detection is typically achieved using UV detection drugsandalcohol.ieeuropa.eucespu.pt. While racemic mixtures of 3-CMC are commonly encountered, chiral HPLC allows researchers to determine the enantiomeric composition of their samples, which is vital for studies investigating the stereoselectivity of this compound's effects drugsandalcohol.ieeuropa.eu.
Spectroscopic and Other Analytical Techniques for Structural and Purity Confirmation in Research
Spectroscopic and other analytical techniques are indispensable for confirming the structure and assessing the purity of this compound in research settings. These methods provide complementary information to chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for elucidating the complete structure of this compound and confirming its identity who.intswgdrug.org. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectrum, researchers can verify the presence and arrangement of atoms within the molecule.
Mass Spectrometry (MS), often coupled with GC or LC, is used for identifying this compound and its potential impurities or metabolites based on their mass-to-charge ratio and fragmentation patterns who.intresearchgate.netswgdrug.org. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, aiding in the determination of elemental composition who.int. GC-MS is a common method for the analysis of volatile or semi-volatile compounds and can be used for the identification and quantification of 3-CMC who.intswgdrug.org. LC-MS/MS is particularly useful for analyzing more polar or less stable compounds and offers high sensitivity and selectivity for trace analysis researchgate.netmdpi.com.
Fourier Transform Infrared (FTIR) spectroscopy is used to obtain vibrational spectra of this compound, providing a unique fingerprint that can be compared to reference spectra for identification and confirmation of functional groups present in the molecule nih.govwho.intspectrabase.comgoogle.comuva.nlresearchgate.net. Attenuated Total Reflectance (ATR-IR) is a common technique for analyzing solid samples nih.govspectrabase.comuva.nl.
Other techniques mentioned in the context of analyzing cathinones, including 3-CMC, include Gas Chromatography-Infrared Spectroscopy (GC-IR), capillary electrophoresis (CE), and vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy for enantiomer differentiation who.intdrugsandalcohol.ieeuropa.euoup.com. These methods contribute to a comprehensive analytical profile of this compound, ensuring the quality and integrity of the material used in research.
Advanced Research Concepts and Future Directions for Rc 33 Hcl
Elucidating Comprehensive Mechanistic Pathways of Sigma-1 Receptor Agonism
The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at ER-mitochondria associated membranes (MAMs). frontiersin.orgwikipedia.orgactascientific.comnih.govfrontiersin.orgfrontiersin.orgmdpi.com Upon activation by agonists like RC-33, S1R dissociates from binding immunoglobulin protein (BiP) and can translocate to other cellular locations, including the plasma membrane, to interact with various client proteins. frontiersin.orgmdpi.com
Research into S1R agonism mechanisms involves understanding its interactions with ion channels (including calcium, potassium, and sodium channels), neurotransmitter systems (such as glutamatergic, GABAergic, and serotonergic systems), and signaling pathways related to cellular stress responses, protein folding, and autophagy. frontiersin.orgactascientific.comnih.govfrontiersin.orgmdpi.comacs.orgnih.govfrontiersin.orgmdpi.com S1R agonists can modulate voltage-gated and ligand-gated ion channels. frontiersin.orgnih.gov For instance, S1R activation can enhance NMDA receptor activity and modulate calcium dynamics, which are crucial for synaptic plasticity and cell survival. frontiersin.orgactascientific.comnih.govnih.govfrontiersin.org The receptor's role as a chaperone at the ER-mitochondria interface is significant in modulating calcium signaling between these organelles and regulating ER stress, a process implicated in neurodegenerative diseases. wikipedia.orgactascientific.comnih.govfrontiersin.orgmdpi.comacs.org Further research aims to fully delineate how RC-33 HCl's binding to S1R translates into these diverse cellular effects at a molecular level. frontiersin.orgnih.govacs.org Studies have shown that RC-33 can counteract oxidative stress in cellular models, and this effect appears to be mediated through S1R modulation. mdpi.com
Structure-Activity Relationship (SAR) Studies for Novel Analogs
SAR studies are fundamental to developing novel S1R ligands with improved potency, selectivity, and pharmacokinetic properties. Given that RC-33 has been identified as a potent S1R agonist, ongoing and future research involves synthesizing and evaluating analogs to understand how structural modifications influence binding affinity and functional activity at the S1R. researchgate.netacs.orgresearchgate.net
Previous studies have investigated the binding of both racemic RC-33 and its enantiomers to the S1R, suggesting a non-stereoselective binding to the receptor. researchgate.netnih.govresearchgate.net However, the (R)-enantiomer showed higher metabolic stability in in vitro hepatic studies compared to the (S)-enantiomer. researchgate.netnih.govresearchgate.net This highlights the importance of evaluating individual enantiomers in SAR studies.
SAR analysis in the context of S1R ligands often involves exploring different chemical scaffolds and substituents to optimize interactions with the S1R binding pocket. researchgate.netacs.orgresearchgate.net The crystal structure of the human S1R has facilitated in silico experiments, such as molecular dynamics simulations, to reconstruct ligand binding mechanisms and identify crucial receptor residues involved in interactions with ligands. researchgate.netfrontiersin.orgtandfonline.comnih.gov These studies can inform the design of novel RC-33 analogs with tailored pharmacological profiles.
Table 1: RC-33 Enantiomer Binding and Metabolic Stability
| Compound | S1R Affinity (Ki) | In vitro Hepatic Metabolic Stability (Rat/Human Liver S9 + NADPH) |
|---|---|---|
| (R/S)-RC-33 | 0.70 ± 0.3 nM researchgate.net | ~65% degradation (rat), ~69% degradation (human) nih.govresearchgate.net |
| (R)-RC-33 | Similar to racemic researchgate.net | Higher than (S)-enantiomer researchgate.netnih.gov |
| (S)-RC-33 | Similar to racemic researchgate.net | Lower than (R)-enantiomer researchgate.netnih.gov |
Note: Data compiled from cited sources. Specific quantitative metabolic stability data for enantiomers was not consistently available across sources, but qualitative comparison was reported.
Integration of Multi-Omics Data in this compound Research
Future research on this compound and S1R agonism can benefit significantly from the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. This approach can provide a more comprehensive understanding of the downstream effects of S1R activation at a systems level.
Proteomics studies, for instance, can help define the S1R "proximatome" – the set of proteins that interact with S1R under different conditions, including in the presence of agonists like RC-33. frontiersin.org Understanding these protein-protein interactions is crucial for mapping the signaling pathways modulated by S1R. nih.govfrontiersin.orgacs.org Studies have shown that S1R interacts with a wide range of proteins, including ion channels, receptors, and chaperones, influencing various cellular activities. frontiersin.orgwikipedia.orgactascientific.comnih.govfrontiersin.orgacs.org
Transcriptomic and metabolomic analyses can reveal how S1R activation by RC-33 affects gene expression patterns and metabolic profiles in relevant cell types or tissues. This can provide insights into the broader biological processes influenced by S1R agonism, such as neuroinflammation, oxidative stress, and energy metabolism. frontiersin.orgmdpi.comacs.orgmdpi.comresearchgate.net Integrating these different layers of omics data can help build a more complete picture of the complex cellular responses mediated by this compound.
Development of Advanced In Vitro and In Vivo Research Models
To accurately model the effects of this compound and S1R agonism, particularly in the context of neurological disorders, the development and utilization of advanced in vitro and in vivo models are essential.
In vitro models, such as co-culture systems of neurons and glial cells, or induced pluripotent stem cell (iPSC)-derived neuronal models, can provide more physiologically relevant platforms compared to traditional immortalized cell lines for studying the cellular mechanisms of S1R agonism and neuroprotection. acs.org Studies using PC12 cells, a commonly used neuronal model, have demonstrated that RC-33 can promote neurite outgrowth, an indicator of neuronal differentiation and plasticity. researchgate.netnih.govresearchgate.net
In vivo research often utilizes genetically modified animals, such as S1R knockout mice, to investigate the physiological roles of S1R and the effects of its modulation. wikipedia.orgmdpi.comosi.lv These models can help researchers understand the impact of this compound on complex behaviors and pathological processes relevant to neurodegenerative diseases. nih.govwikipedia.orgosi.lvmdpi.com Advanced in vivo techniques, such as in vivo imaging (e.g., PET with S1R-specific tracers) and electrophysiology, can provide valuable data on the distribution of this compound in the brain and its effects on neuronal activity. frontiersin.orgthno.org Furthermore, the use of relevant disease models, such as rodent models of ALS or Alzheimer's disease, is crucial for evaluating the neuroprotective potential of this compound. nih.govfrontiersin.orgwikipedia.orgmdpi.comresearchgate.net
Role of this compound in Fundamental Neurobiological Research
This compound, as a potent and selective S1R agonist, serves as a valuable tool for fundamental neurobiological research aimed at understanding the physiological functions of the S1R in the nervous system. researchgate.netnih.govresearchgate.net
The S1R is widely expressed in the central nervous system, with high concentrations in areas like the hippocampus, amygdala, and frontal cortex. actascientific.comthno.org It plays a role in modulating neuronal excitability, synaptic plasticity, and the balance between excitatory and inhibitory neurotransmission. frontiersin.orgactascientific.comnih.govfrontiersin.org By activating S1R, this compound can help researchers probe the receptor's involvement in these processes. For example, S1R agonists have been shown to potentiate NMDA receptor activity and influence calcium signaling, which are critical for learning and memory. actascientific.comnih.govfrontiersin.org
Furthermore, S1R is implicated in the cellular stress response and maintaining neuronal homeostasis. wikipedia.orgactascientific.comnih.govfrontiersin.orgacs.org Research using this compound can contribute to understanding how S1R activation helps neurons cope with various stressors, including oxidative stress and ER stress, which are hallmarks of neurodegenerative conditions. frontiersin.orgacs.orgmdpi.comresearchgate.net Studies have shown that S1R agonists can promote neurogenesis and mitigate memory impairment in relevant models. frontiersin.org
Opportunities for Collaborative Research Initiatives on Sigma-1 Receptor Ligands
The complexity of S1R research and the broad potential of its ligands necessitate collaborative efforts among researchers from various disciplines and institutions. Opportunities for collaborative research initiatives on S1R ligands, including compounds like this compound, are crucial for advancing the field.
Collaborations can facilitate the sharing of resources, expertise, and data, accelerating the pace of discovery. This includes collaborations between medicinal chemists synthesizing novel RC-33 analogs, pharmacologists evaluating their activity in vitro and in vivo, and neurobiologists investigating the underlying mechanisms of S1R function. anr.fr
International networks and consortia focused on S1R research can help standardize experimental protocols, share research models, and pool data from different studies, leading to more robust and reproducible findings. osi.lv Such initiatives can also bridge the gap between basic research and potential therapeutic applications, fostering the translation of scientific discoveries into clinical development. osi.lvanr.fr Collaborative projects can also explore innovative approaches, such as the development of photopharmacological tools based on S1R agonists to control receptor activity with high spatiotemporal precision. anr.fr
Q & A
Q. How should researchers balance mechanistic depth and translational relevance when studying this compound?
- Methodological Answer : Combine reductionist in vitro models (e.g., primary neurons for mechanistic pathways) with translational in vivo models (e.g., neurodegenerative disease rodents). Prioritize endpoints aligned with clinical biomarkers, such as CSF neurofilament light chain (NfL) for axonal integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
